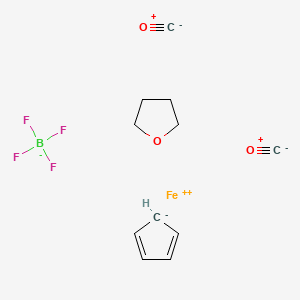

![molecular formula C9H4ClN3OS B1429439 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 53961-43-6](/img/structure/B1429439.png)

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole

Vue d'ensemble

Description

The compound “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is a type of 1,3,4-oxadiazole, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These types of compounds are often used in the development of new pharmaceuticals and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthetic route for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of pre-prepared uncharged 1,2,4-oxadiazole system .Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to the aromatic protons and the –CH2– groups . The 13C NMR spectrum also provided information about the carbon atoms in the compound .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, such as “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, often require additional electrophilic activation. One of the most useful options for the activation of the 1,2,4-oxadiazole ring is the utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” can be determined using various analytical techniques. For instance, the melting point can be determined, and the compound can be characterized using FT-IR, LC–MS, and NMR spectroscopy .Applications De Recherche Scientifique

Fluorescent Probes for DNA Quantification

Oxadiazole derivatives have been shown to act as fluorescent probes that can be quenched by DNA. The fluorescence intensity decrease is proportional to DNA concentrations, suggesting their use in quantitative determination of DNA .

Antibacterial Agents

These compounds have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Anti-Trypanosomal Agents

Oxadiazole derivatives have been studied for their action against Trypanosoma cruzi cysteine protease cruzain. This includes molecular docking studies followed by evaluation of cytotoxicity and anti-trypanosomal activity .

Antifungal Applications

The biological activity of certain oxadiazole derivatives has been tested against pathogens like Sclerospora graminicola in crops such as Pearl Millet, including initial phytotoxicity studies .

Anti-Tubercular Activity

Some synthesized thiadiazole and triazole derivatives, which are structurally related to oxadiazoles, exhibited significant anti-tubercular activity against strains like M. tuberculosis H37Rv .

Anticonvulsant Properties

New oxadiazole derivatives have been designed and synthesized with improved anticonvulsant activity. Modifications in the oxadiazole ring and substituents have shown to enhance this activity .

Orientations Futures

The future directions for research on “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also a need for more comprehensive studies on their safety and potential applications in the treatment of various diseases .

Propriétés

IUPAC Name |

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVPPSKRVXQNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)

![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)

![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)